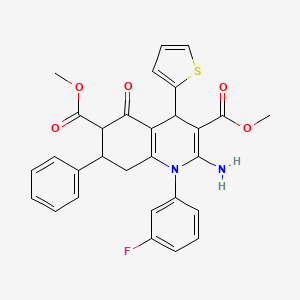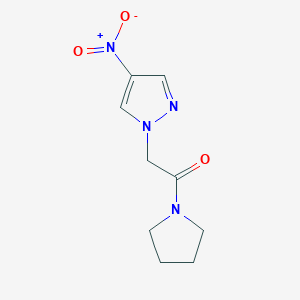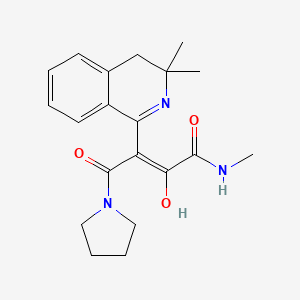![molecular formula C26H36Cl2O2S2 B11074440 1,4-Dichloro-2-{[2-(dodecylsulfanyl)-2-phenylethyl]sulfonyl}benzene](/img/structure/B11074440.png)
1,4-Dichloro-2-{[2-(dodecylsulfanyl)-2-phenylethyl]sulfonyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-DICHLOROPHENYL)[2-(DODECYLSULFANYL)-2-PHENYLETHYL]DIOXO-LAMBDA~6~-SULFANE is a complex organosulfur compound characterized by the presence of dichlorophenyl and dodecylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-DICHLOROPHENYL)[2-(DODECYLSULFANYL)-2-PHENYLETHYL]DIOXO-LAMBDA~6~-SULFANE typically involves multiple steps, starting with the preparation of the dichlorophenyl and dodecylsulfanyl precursors. These precursors are then subjected to a series of reactions, including nucleophilic substitution and oxidation, to form the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(2,5-DICHLOROPHENYL)[2-(DODECYLSULFANYL)-2-PHENYLETHYL]DIOXO-LAMBDA~6~-SULFANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2,5-DICHLOROPHENYL)[2-(DODECYLSULFANYL)-2-PHENYLETHYL]DIOXO-LAMBDA~6~-SULFANE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,5-DICHLOROPHENYL)[2-(DODECYLSULFANYL)-2-PHENYLETHYL]DIOXO-LAMBDA~6~-SULFANE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organosulfur compounds with dichlorophenyl and dodecylsulfanyl groups, such as:
- (2,5-DICHLOROPHENYL)[2-(DODECYLSULFANYL)-2-PHENYLETHYL]SULFONE
- (2,5-DICHLOROPHENYL)[2-(DODECYLSULFANYL)-2-PHENYLETHYL]SULFOXIDE
Uniqueness
What sets (2,5-DICHLOROPHENYL)[2-(DODECYLSULFANYL)-2-PHENYLETHYL]DIOXO-LAMBDA~6~-SULFANE apart is its specific combination of functional groups, which confer unique chemical and physical properties. These properties make it particularly valuable for certain applications, such as in the development of new materials or as a specialized reagent in organic synthesis.
Properties
Molecular Formula |
C26H36Cl2O2S2 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
1,4-dichloro-2-(2-dodecylsulfanyl-2-phenylethyl)sulfonylbenzene |
InChI |
InChI=1S/C26H36Cl2O2S2/c1-2-3-4-5-6-7-8-9-10-14-19-31-25(22-15-12-11-13-16-22)21-32(29,30)26-20-23(27)17-18-24(26)28/h11-13,15-18,20,25H,2-10,14,19,21H2,1H3 |
InChI Key |
QMVQSINETBWDAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC(CS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11074363.png)
![2-[6-(4-Fluorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole](/img/structure/B11074369.png)
![methyl 4-methoxy-3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-1H-indole-2-carboxylate](/img/structure/B11074372.png)
![methyl 2-[({[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11074376.png)
![N-[(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfonyl]phenylalanine](/img/structure/B11074378.png)
![2-{(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B11074383.png)

![5-butyl-4-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate](/img/structure/B11074399.png)
![1'-[(4-benzylpiperidin-1-yl)methyl]-4,7-dihydrospiro[1,3-dioxepine-2,3'-indol]-2'(1'H)-one](/img/structure/B11074407.png)
![2,2'-[(2-oxopropane-1,3-diyl)disulfanediyl]bis(3-benzylquinazolin-4(3H)-one)](/img/structure/B11074410.png)

![2-Amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11074425.png)


